molecular formula C21H21NO3 B11331937 7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11331937
M. Wt: 335.4 g/mol
InChI Key: ATKQFKCSHMXFEQ-UHFFFAOYSA-N
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Description

7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and a suitable electrophile under acidic or basic conditions.

    Amidation: The carboxamide group can be introduced through an amidation reaction involving the benzoxepine derivative and an appropriate amine, such as 4-(propan-2-yl)aniline, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of 7-hydroxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide.

    Reduction: Formation of 7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its structural similarity to other bioactive benzoxepines.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one: Known for its antimicrobial activity.

    N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.

Uniqueness

7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

7-methoxy-N-(4-propan-2-ylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H21NO3/c1-14(2)15-4-6-18(7-5-15)22-21(23)16-10-11-25-20-9-8-19(24-3)13-17(20)12-16/h4-14H,1-3H3,(H,22,23)

InChI Key

ATKQFKCSHMXFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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